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Executive Summary

Linerixibat (formerly GSK2330672) is a potent, orally administered, minimally absorbed,
selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-
dependent bile acid transporter (ASBT or SLC10A2). Developed by GlaxoSmithKline,
Linerixibat is under investigation for the treatment of cholestatic pruritus, a debilitating
symptom associated with primary biliary cholangitis (PBC). By blocking the reabsorption of bile
acids in the terminal ileum, Linerixibat interrupts their enterohepatic circulation, leading to a
reduction in systemic bile acid levels, which are implicated as key pruritogens. This guide
provides a comprehensive overview of the pharmacological profile of Linerixibat, including its
mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety,
supported by data from preclinical and clinical studies.

Mechanism of Action

Linerixibat exerts its pharmacological effect through the selective inhibition of the ileal bile acid
transporter (IBAT), a protein primarily expressed on the apical membrane of enterocytes in the
terminal ileum. IBAT is responsible for the reabsorption of approximately 95% of bile acids from
the intestinal lumen back into the portal circulation, a process critical for maintaining the bile
acid pool.

By inhibiting IBAT, Linerixibat effectively blocks this reabsorption, leading to:
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e |ncreased fecal excretion of bile acids.
e Reduced return of bile acids to the liver via the portal vein.
o Decreased serum concentrations of total bile acids.

The reduction in systemic bile acid levels is the primary mechanism through which Linerixibat
is thought to alleviate cholestatic pruritus. Elevated circulating bile acids are considered key
pruritogens in cholestatic conditions, although the precise molecular mechanisms of itch
induction are still being elucidated. It is hypothesized that bile acids activate various signaling
pathways in sensory neurons, leading to the sensation of itch.

Signaling Pathway of Cholestatic Pruritus and
Linerixibat's Point of Intervention

The following diagram illustrates the proposed signaling pathway in cholestatic pruritus and the
mechanism of action of Linerixibat. In cholestasis, impaired bile flow leads to the accumulation
of bile acids in the systemic circulation. These bile acids are believed to contribute to pruritus
through direct or indirect mechanisms, potentially involving the activation of G-protein coupled
receptors like TGR5 on sensory neurons and the stimulation of autotaxin, which in turn
generates lysophosphatidic acid (LPA), another potent pruritogen. Linerixibat intervenes at the
level of the enterohepatic circulation of bile acids.
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Caption: Mechanism of Linerixibat in Cholestatic Pruritus.
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Pharmacological Data
In Vitro Potency

Parameter Value Species Assay System Reference
Apical Sodium-
Dependent Bile

IC50 42 nM Human Acid Transporter [1]

(ASBT)

expressing cells

Pharmacokinetics in Healthy Volunteers

Linerixibat is designed for minimal systemic absorption to restrict its pharmacological action to

the gastrointestinal tract. A study in healthy male volunteers characterized its pharmacokinetic

profile following oral and intravenous administration.

Parameter Oral Administration

Intravenous
o ] Reference
Administration

Absolute Oral

_ o 0.05% N/A [2]

Bioavailability
Fraction Absorbed (fa) 0.167% N/A [2]
Half-life (t1/2) 6-7 hours 0.8 hours [2]
Systemic Clearance

N/A 61.9 L/h [3]
(CL)
Volume of Distribution

N/A 16.3L

(Vd)

Primary Route of >99% in feces

Elimination (unchanged)

~80% biliary/fecal,
~20% renal (both
>90% unchanged)

Note: Specific Cmax, Tmax, and AUC values for different oral doses in healthy volunteers are

not publicly available in detail.
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Pharmacodynamics

The pharmacodynamic effects of Linerixibat are consistent with its mechanism of action.

Biomarker Effect Clinical Study Reference

) ) Dose-dependent
Serum Total Bile Acids ] Phase 1, Phase 2a
reduction

Dose-dependent
Serum 7a-hydroxy-4- )

increase (marker of Phase 1, Phase 2a
cholesten-3-one (C4) ) ) )

bile acid synthesis)

Clinical Efficacy

The efficacy of Linerixibat in treating cholestatic pruritus in patients with PBC has been
evaluated in several clinical trials.

Phase 2a Crossover Study (NCT01899703)

This study evaluated the efficacy and safety of Linerixibat over a 14-day treatment period.

Endpoint Result p-value Reference

Change from baseline  -57% with Linerixibat

o <0.0001
in itch score (NRS) vs. placebo

Reduction in itch

score (NRS) vs. -23% 0.037
placebo

Change from baseline

in serum total bile -50% <0.0001

acids

Phase 2b GLIMMER Study (NCT02966834)

This dose-ranging study assessed various once-daily (QD) and twice-daily (BID) regimens of
Linerixibat over 12 weeks.
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Dose Regimen

Mean Reduction in Mean
Worst Daily Itch (MWDI)
Score from Baseline at

Reference

Week 16
Placebo -1.73
20 mg QD -2.19
90 mg QD -2.60
180 mg QD -2.60
40 mg BID -2.86
90 mg BID -2.25

Note: While all Linerixibat groups showed a reduction in itch, the primary endpoint of mean
change from baseline at week 16 was not statistically significant in the overall intent-to-treat
population. However, a post-hoc analysis of the monthly itch score showed significant
differences for the 180 mg QD, 40 mg BID, and 90 mg BID doses compared to placebo.

Phase 3 GLISTEN Study (NCT04950127)

This pivotal trial evaluated the efficacy and safety of Linerixibat 40 mg BID over 24 weeks.
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. Linerixibat 40
Endpoint Placebo p-value Reference
mg BID

LS Mean

Difference in
-0.72 (95% CI:

Monthly Itch N/A 0.001
-1.15, -0.28)

Score (WI-NRS)

over 24 weeks

LS Mean
) ) -0.71 (95% CiI:
Difference in ltch N/A <0.001

-1.07, -0.34)
Score at Week 2

LS Mean

Difference in

Itch-Related -0.53 (95% CI:
Sleep -0.98, -0.07)

Interference over

N/A 0.024

24 weeks

Clinically

Meaningful ltch

Improvement

(=3-point 56% 43% 0.043 (nominal)
reduction in WI-

NRS) at Week

24

Safety and Tolerability

Across clinical trials, Linerixibat has been generally well-tolerated. The most common adverse
event is diarrhea, which is consistent with its mechanism of action of increasing bile acids in the
colon.
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Adverse Event Frequency Severity Reference
) Most frequent, dose- Mostly mild to
Diarrhea
dependent moderate
Abdominal Pain Reported Generally mild

In the GLISTEN trial, discontinuation due to diarrhea was 4% in the Linerixibat group versus

<1% in the placebo group.

Experimental Protocols
In Vitro IBAT (ASBT/SLC10A2) Inhibition Assay

A general protocol for assessing the inhibitory potential of a compound against the apical
sodium-dependent bile acid transporter (ASBT) is as follows:
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[Culture of ASBT-expressing cells (e.g., MDCK-Il, CHO, or HEK293 cells)]

:

Geed cells onto permeable supports (e.g., Transwell platesD

Y
Gre—incubate cells with buffeD

Y

[Add test compound (Linerixibat) at various concentrationa

;

[Add radiolabeled substrate (e.g., [3H]taurocholatea

;

chbate for a defined period (e.g., 10-30 minutes) at 37“()

;

[Wash cells with ice-cold buffer to stop uptakej

Lyse cells

Guantify intracellular radioactivity using liquid scintillation countingD

:

Galculate IC50 value by plotting percent inhibition against compound concentratioD

Click to download full resolution via product page

Caption: General Workflow for an In Vitro IBAT Inhibition Assay.
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Clinical Trial Design: GLIMMER (Phase 2b)

The GLIMMER study was a multicenter, randomized, double-blind, placebo-controlled, parallel-
group study.

(Screening of PBC patients with moderate-to-severe pruritus (NRS = 49

G-Week single-blind placebo run—ir)
(Randomization (if NRS = 3))

EZ—Week double-blind treatment with Linerixibat (various doses) or Placeba

:

G—Week single-blind placebo washoug

Follow-up

Click to download full resolution via product page

Caption: Study Design of the Phase 2b GLIMMER Trial.

Conclusion

Linerixibat is a promising, targeted therapy for the treatment of cholestatic pruritus in patients
with PBC. Its mechanism of action, focused on the inhibition of IBAT in the terminal ileum,
directly addresses the underlying issue of systemic bile acid accumulation. With a
pharmacokinetic profile characterized by minimal systemic absorption, Linerixibat offers a
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localized therapeutic effect. Clinical trials have demonstrated its efficacy in reducing pruritus
and improving sleep, with a manageable safety profile. The most common adverse event,
diarrhea, is a predictable consequence of its mechanism of action. The positive results from the
Phase 3 GLISTEN trial support the potential of Linerixibat to become a valuable addition to
the therapeutic landscape for patients suffering from the debilitating effects of cholestatic
pruritus.

Disclaimer: This document is intended for informational purposes for a scientific audience and
does not constitute medical advice. Linerixibat is an investigational drug and is not yet
approved for commercial use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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